Desmethyl Ofloxacin Hydrochloride

Vue d'ensemble

Description

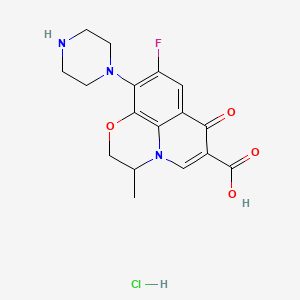

La désméthylofloxacine (chlorhydrate) est un métabolite de l'antibiotique fluoroquinolone, l'ofloxacine. Elle est connue pour ses propriétés antibactériennes et est principalement utilisée dans les milieux de recherche. Le composé a une formule moléculaire de C17H19ClFN3O4 et un poids moléculaire de 383,8 g/mol .

Mécanisme D'action

Target of Action

Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .

Pharmacokinetics

It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter

Analyse Biochimique

Biochemical Properties

Desmethyl Ofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. As a metabolite of ofloxacin, it likely shares similar biochemical properties with its parent compound. Ofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Therefore, it’s plausible that this compound may interact with similar biomolecules and exert similar effects.

Cellular Effects

Given its relationship to ofloxacin, it may influence cell function by interfering with bacterial DNA replication This could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. As a metabolite of ofloxacin, it may share a similar mechanism of action. Ofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase, preventing the supercoiling of DNA during replication or transcription . This interaction could potentially inhibit or activate enzymes and cause changes in gene expression.

Metabolic Pathways

It is known that this compound is a metabolite of ofloxacin , suggesting that it may be involved in the metabolic pathways of this parent compound.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la désméthylofloxacine (chlorhydrate) implique plusieurs étapes. Une méthode courante commence par la synthèse de l'acide 9,10-difluoro-2,3-dihydro-3-méthyl-7-O-7H-pyridino[1,2,2-de]-[1,4]-benzoxazinyl-6-carboxylique en utilisant le chlorure de tétrafluorobenzoyle comme matière première. Cet intermédiaire est ensuite réagi avec un alcali dans un solvant organique pour obtenir l'ofloxacine .

Méthodes de production industrielle : Les méthodes de production industrielle de l'ofloxacine, et par extension de la désméthylofloxacine (chlorhydrate), impliquent souvent l'utilisation d'alcalis organiques ou inorganiques pour réduire la teneur en méthylpipérazine de l'alimentation, réduisant ainsi les coûts de réaction et augmentant le rendement. Le processus comprend généralement des étapes telles que la condensation, la décarboxylation, la cyclisation et l'hydrolyse .

Analyse Des Réactions Chimiques

Types de réactions : La désméthylofloxacine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Les réactifs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, les ions hydroxyde).

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Antibacterial Activity

Desmethyl Ofloxacin Hydrochloride exhibits antibacterial activity, which is particularly relevant in treating infections caused by susceptible bacteria. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription.

Susceptible Bacteria

The following table summarizes the types of bacteria against which this compound has demonstrated effectiveness:

| Bacteria | Type | Notes |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Effective against methicillin-susceptible strains |

| Escherichia coli | Gram-negative | Commonly associated with urinary tract infections |

| Pseudomonas aeruginosa | Gram-negative | Notable for developing resistance rapidly |

| Chlamydia trachomatis | Other | Effective in treating certain sexually transmitted infections |

Clinical Applications

This compound is utilized in various clinical settings, particularly in treating infections where traditional antibiotics may fail due to resistance.

Case Studies

- A study published in PubMed examined serum concentrations of Desmethyl Ofloxacin and its contribution to antibacterial activity in seriously ill patients. The study found that higher concentrations correlated with improved clinical outcomes, suggesting its potential use as an adjunct therapy in severe bacterial infections .

- Another investigation focused on the pharmacokinetics of Desmethyl Ofloxacin in patients with renal impairment. The findings indicated that dosage adjustments may be necessary to avoid toxicity, emphasizing the importance of monitoring renal function during treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Its half-life and metabolism can influence dosing regimens.

Pharmacokinetic Profile

- Half-Life : Approximately 6-8 hours.

- Metabolism : Primarily hepatic, with renal excretion of metabolites.

- Toxicity : While generally well-tolerated, there are reports of adverse effects such as peripheral neuropathy and hepatotoxicity, necessitating careful patient monitoring .

Research Insights

Recent research has explored the implications of this compound in pharmacological studies:

- A study highlighted its role as a marker for assessing the effectiveness of Ofloxacin therapy, indicating that monitoring levels can provide insights into treatment efficacy and potential resistance development .

- Another research effort focused on the development of new formulations incorporating Desmethyl Ofloxacin to enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Ofloxacin: The parent compound from which Desmethyl Ofloxacin (hydrochloride) is derived.

Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: Desmethyl Ofloxacin (hydrochloride) is unique due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool in research settings. Its metabolite status also provides insights into the metabolic pathways of fluoroquinolone antibiotics .

Activité Biologique

Desmethyl Ofloxacin Hydrochloride (Des-OFLOX) is a metabolite of the fluoroquinolone antibiotic Ofloxacin. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of Des-OFLOX, including its antimicrobial properties, pharmacokinetics, and clinical implications.

This compound retains a similar core structure to Ofloxacin, characterized by a bicyclic system that includes a fluorinated quinolone ring fused to a piperazinyl moiety. The primary distinction is the absence of a methyl group at the C9 position on the quinolone ring compared to Ofloxacin. This structural difference may influence its pharmacological properties, including efficacy and safety.

Fluoroquinolones, including Des-OFLOX, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and repair in bacteria. By inhibiting these targets, Des-OFLOX disrupts bacterial cell division and leads to cell death.

Antimicrobial Activity

Research indicates that Desmethyl Ofloxacin exhibits significant antimicrobial activity, albeit less potent than its parent compound, Ofloxacin. A study highlighted that while Des-OFLOX demonstrated antibacterial effects against various pathogens, its efficacy was notably lower than that of Ofloxacin .

Table 1: Comparative Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) for Des-OFLOX (µg/mL) | MIC for Ofloxacin (µg/mL) |

|---|---|---|

| Escherichia coli | 4 - 8 | 1 - 2 |

| Staphylococcus aureus | 2 - 4 | 0.5 - 1 |

| Pseudomonas aeruginosa | 8 - 16 | 2 - 4 |

Pharmacokinetics

The pharmacokinetics of Desmethyl Ofloxacin have been studied in various patient populations, particularly those with renal impairment. Research shows that in patients undergoing hemodialysis, both Ofloxacin and its metabolites, including Des-OFLOX, are variably removed from circulation .

Key Pharmacokinetic Parameters

- Half-life (T1/2) : Approximately 13 hours for Ofloxacin; specific data for Des-OFLOX is less defined but expected to be similar due to metabolic pathways.

- Cmax (Peak Serum Concentration) : Reported as 0.21 mg/L for Desmethyl Ofloxacin in certain studies .

- AUC (Area Under Curve) : Indicates systemic exposure; specific values for Des-OFLOX are not consistently reported but are essential for understanding dosing regimens.

Clinical Implications and Case Studies

The clinical relevance of Desmethyl Ofloxacin is underscored by its role as a metabolite of Ofloxacin. In patients with chronic renal failure, it has been observed that the presence of Des-OFLOX in serum correlates with therapeutic outcomes .

Case Study Example

In a study involving patients with chronic renal failure receiving Ofloxacin, serum concentrations of Desmethyl Ofloxacin were monitored. The findings indicated that while therapeutic levels were achieved, the lower potency of Des-OFLOX necessitated careful monitoring and potential dosage adjustments to avoid suboptimal treatment outcomes .

Safety Profile and Toxicity

While specific toxicity data for Desmethyl Ofloxacin remains limited, it is essential to consider that it may share some safety concerns associated with Ofloxacin. Common side effects include gastrointestinal disturbances and central nervous system effects at higher doses. Further research is required to delineate the specific toxicity profile of Des-OFLOX more clearly.

Propriétés

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.